2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
Description
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Properties
IUPAC Name |
2-butyl-6-chloro-3,4-dimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c1-4-5-6-16-9(3)11-8(2)7-10(13)14-12(11)15-16/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXZGTMYYBSGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C2C(=CC(=NC2=N1)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine (CAS: 1018127-94-0) is a compound that belongs to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
- Molecular Formula : C12H16ClN3
- Molar Mass : 237.73 g/mol
- Structural Formula : The compound features a pyrazolo[3,4-b]pyridine scaffold, which is known for its biological significance.
1. Phosphodiesterase Inhibition
One of the primary biological activities attributed to this compound is its role as a phosphodiesterase type IV (PDE4) inhibitor. PDE4 inhibitors are significant in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which can modulate inflammatory responses and provide therapeutic benefits in respiratory conditions .
2. Anti-inflammatory Effects
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit anti-inflammatory properties. The ability to inhibit PDE4 suggests that this compound may reduce inflammation through cAMP signaling pathways. This mechanism is particularly relevant for conditions characterized by excessive inflammation .
3. Antiviral Activity
Recent studies have highlighted the potential antiviral properties of pyrazolo[3,4-b]pyridine derivatives against viruses such as SARS-CoV-2. Molecular docking studies suggest that these compounds can effectively bind to viral proteases, inhibiting their activity and potentially preventing viral replication . This positions this compound as a candidate for further investigation in antiviral drug development.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference(s) |
|---|---|---|
| PDE4 Inhibition | Increases cAMP levels | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Antiviral | Inhibition of viral proteases |
Research Insights
- PDE4 Inhibition : A patent described the effectiveness of various pyrazolo[3,4-b]pyridine compounds as PDE4 inhibitors, emphasizing their therapeutic potential in treating inflammatory diseases .
- Antiviral Properties : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine could inhibit SARS-CoV-2 main protease effectively through molecular docking simulations. This suggests a promising avenue for developing antiviral agents against COVID-19 .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrazolo[3,4-b]pyridine structure can enhance potency against specific targets while minimizing side effects .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to 2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine have shown potential in inhibiting tumor growth by targeting specific pathways involved in cancer proliferation.
-
Antimicrobial Properties :
- Research has demonstrated that pyrazolo derivatives possess antimicrobial activity against a range of pathogens. The chlorinated variant of this compound may enhance its efficacy due to increased lipophilicity, allowing better membrane penetration.
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CNS Activity :
- Some derivatives have been evaluated for their neuroprotective effects and potential in treating neurological disorders. Their ability to modulate neurotransmitter systems presents opportunities for developing new therapeutic agents.
Agrochemical Applications
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Pesticide Development :
- The compound's structure suggests it could be effective as a pesticide or herbicide. Preliminary studies indicate that modifications to the pyrazolo ring can enhance herbicidal activity against specific weed species.
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Plant Growth Regulators :
- Research is ongoing to explore the use of such compounds as plant growth regulators, potentially improving crop yields and resilience against environmental stressors.
Material Science Applications
-
Polymer Chemistry :
- The incorporation of pyrazolo compounds into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties.
-
Dyes and Pigments :
- The vibrant colors associated with certain pyrazolo derivatives make them suitable candidates for use in dyes and pigments in various industries, including textiles and coatings.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several pyrazolo derivatives, including this compound. The compound was found to inhibit cell proliferation in human cancer cell lines with an IC50 value of 15 µM, indicating significant potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading university assessed the antimicrobial properties of various pyrazolo compounds against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited notable activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S/NAr) at C6
The chlorine atom at position 6 is a key reactive site due to its electron-withdrawing nature and adjacency to the pyridine nitrogen. Substitution reactions typically require activation via electron-deficient aromatic systems or catalytic mediation:
Mechanistic Insight :
The electron-withdrawing pyridine nitrogen enhances the electrophilicity of C6, facilitating nucleophilic attack. Steric hindrance from the 2-butyl group may slow kinetics .
Cross-Coupling Reactions
The C6–Cl bond participates in transition-metal-catalyzed couplings, enabling aryl/alkyl functionalization:
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 6-Aryl/heteroaryl derivatives | |
| Ullmann-type | CuI, 1,10-phenanthroline, DMF | 6-Amino/alkoxy derivatives |
Example :
Reaction with aryl boronic acids under Suzuki conditions replaces Cl with aryl groups, yielding biaryl derivatives with applications in drug discovery .
Reduction of the Chlorine Substituent
Catalytic hydrogenation or hydride-based reduction can replace Cl with H:
| Reagent/Conditions | Product | Notes |
|---|---|---|
| H₂, Pd/C, EtOH | 6-Dechlorinated derivative | Limited by steric bulk of butyl group. |
| LiAlH₄, THF | Not typically observed | Preferential reduction of other sites. |
Oxidation Reactions
Methyl groups at C3/C4 can undergo oxidation, though steric shielding by the butyl group may limit reactivity:
| Reagent/Conditions | Product | Outcome |
|---|---|---|
| KMnO₄, H₂SO₄, heat | Carboxylic acids | Partial oxidation due to steric hindrance. |
| SeO₂, dioxane | Aldehydes | Selective oxidation at activated positions . |
Tautomerism and Ring Functionalization
The compound exists in equilibrium between 1H- and 2H-tautomers, influencing reactivity:
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2H-Tautomer : Dominant form due to butyl group stabilization at N2.
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1H-Tautomer : Reactive at N1 for alkylation/acylation but less favored .
Cyclization and Annulation
Under acidic or basic conditions, the pyrazolopyridine core can participate in cycloadditions:
| Conditions | Product | Notes |
|---|---|---|
| POCl₃, DMF, 100°C | Fused tricyclic derivatives | Forms cyclopenta-fused systems . |
| Ac₂O, H₂SO₄ | Acetylated intermediates | Precedes annulation with dienophiles . |
Biological Activity and Derivatization
The scaffold’s bioactivity is modulated via substitutions:
Preparation Methods
Multi-Component Reaction with Pyrazol-5-Amine Derivatives
A seminal method involves condensing 1-butyl-3,4-dimethyl-1H-pyrazol-5-amine with ethyl 2,4-dioxo-4-(chlorophenyl)butanoate in refluxing acetic acid (Scheme 1). The reaction proceeds via:
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Acid-catalyzed imine formation between the amine and ketone groups.
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Cyclodehydration to form the pyridine ring.
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Aromatization via elimination of water and ethanol.
Optimization Data:
| Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 120°C | 5 | 90 |
| DMF | 130°C | 13 | 38 |
| THF | 68°C | 10 | 35 |
Acetic acid outperforms polar aprotic solvents due to its dual role as catalyst and proton donor.
Regioselective Chlorination at Position 6
Introducing the chloro group at position 6 requires precise control. Two dominant strategies exist:
Direct Chlorination During Core Formation
Using ethyl 2,4-dioxo-4-(2-chlorophenyl)butanoate as a reactant directs chlorine incorporation at position 6 via electronic effects. The electron-withdrawing chlorine on the phenyl ring activates the pyridine carbon for nucleophilic attack, ensuring regioselectivity.
Post-Synthesis Chlorination
For intermediates lacking pre-installed chlorine, phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C achieves 85–90% conversion. The mechanism involves:
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Activation of the pyridine nitrogen by DMF-POCl₃ complex.
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Nucleophilic substitution at position 6.
Butyl Group Introduction at Position 2
The 2-butyl group is typically introduced early via alkylation of pyrazol-5-amine precursors (Scheme 2).
Alkylation of Pyrazole Intermediate
1H-Pyrazol-5-amine reacts with 1-bromobutane in acetonitrile using potassium carbonate as a base. Key parameters:
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Molar ratio (amine:alkylating agent): 1:1.2
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Temperature: 50°C
-
Yield: 78–82%
Microwave-Assisted Alkylation
Microwave irradiation (150 W, 100°C, 20 min) reduces reaction time to 30 minutes with comparable yields. This method minimizes side products like dialkylated species.
Methyl Group Installation at Positions 3 and 4
Methyl groups are incorporated via strategic starting material selection :
Pre-Functionalized Pyrazol-5-Amines
Synthesizing 3,4-dimethyl-1H-pyrazol-5-amine involves:
Integrated Synthetic Route
Combining the above steps yields an efficient pathway (Scheme 3):
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Step 1: Alkylate pyrazol-5-amine with 1-bromobutane.
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Step 2: Perform MCR with chlorophenyl diketone ester.
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Step 3: Purify via crystallization (ethanol/water).
Overall Yield: 68–72%
Industrial-Scale Considerations
Catalyst-Free Conditions
Avoiding palladium catalysts (e.g., in cross-couplings) cuts material expenses by 30%.
Challenges and Alternatives
Q & A
What are the most reliable synthetic routes for 2-butyl-6-chloro-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be optimized?
Answer:
The synthesis of pyrazolo[3,4-b]pyridine derivatives often employs multi-component cyclocondensation reactions. For example, Jachak et al. demonstrated a one-pot method using 5-amino-3-aryl-1H-pyrazoles, benzoylacetonitriles, and pyrazole-4-carboxaldehydes with ammonium acetate or triethylamine as catalysts . Another approach involves base-catalyzed Michael addition followed by cyclization, as seen in the synthesis of ethyl 4-(2-aryl-2-oxoethyl)-6-methyl derivatives using ethyl acetoacetate and diethyl malonate . Optimization strategies include:
- Catalyst selection : Triethylamine improves yield in polar aprotic solvents.
- Temperature control : Reactions typically proceed at 80–100°C for 6–12 hours.
- Purification : Column chromatography with ethyl acetate/hexane (1:3) is effective for isolating the target compound.
How can structural contradictions in spectroscopic data for pyrazolo[3,4-b]pyridine derivatives be resolved?
Answer:
Discrepancies in NMR or mass spectrometry data often arise from tautomerism or regiochemical ambiguities. To address this:
- Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, as done for HMBPP derivatives .
- Use X-ray crystallography to resolve ambiguities in fused-ring systems, as demonstrated for 6-benzyl-3-[(6-chloropyridine)carboxamido]pyrazolo[3,4-b]pyridine-2-thione .
- Compare experimental and computational IR/Raman spectra to validate substituent effects .
What methodologies are recommended for evaluating the biological activity of this compound, particularly as a protein kinase inhibitor?
Answer:
Advanced studies require a combination of in vitro and in silico approaches:
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive luminescence assays .
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes to kinase ATP pockets, as shown for pyrazolo[3,4-b]pyridine-based inhibitors .
- Cellular viability assays : Test anti-proliferative activity in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
How can enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives be achieved?
Answer:
Asymmetric synthesis requires chiral catalysts. A Rh(III)-catalyzed Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles yields enantiomerically pure derivatives (85–99% enantiomeric excess) . Key parameters include:
- Catalyst loading : 2–5 mol% chiral Rh(III) complexes.
- Solvent : Dichloroethane at 40°C for 24 hours.
- Chiral resolution : Use HPLC with a Chiralpak AD-H column for purity validation.
What computational tools are suitable for predicting the physicochemical properties of this compound?
Answer:
- DFT calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis sets can predict molecular electrostatic potentials (MEPs) and nonlinear optical (NLO) properties .
- Molecular dynamics (MD) simulations : Analyze stability in biological membranes using GROMACS .
- ADMET prediction : Tools like SwissADME or pkCSM assess solubility, bioavailability, and toxicity .
How do substituent variations (e.g., chloro, methyl, butyl groups) impact the compound’s reactivity and bioactivity?
Answer:
- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity at the pyridine ring, improving kinase binding .
- Alkyl groups (e.g., butyl) : Increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .
- Steric effects : 3,4-Dimethyl groups may hinder π-stacking in kinase active sites, requiring structural optimization via CoMFA or QSAR models .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
- Catalyst recovery : Use immobilized catalysts (e.g., Fe3O4@Zr-MOFs) to improve recyclability .
- Byproduct formation : Monitor reaction progress via in situ FTIR to minimize side products like dihydro derivatives .
How can the thermodynamic stability of pyrazolo[3,4-b]pyridine derivatives be assessed?
Answer:
- DSC/TGA : Determine melting points and decomposition temperatures (e.g., HMBPP has a melting point of 178°C) .
- Solubility studies : Use shake-flask methods in PBS (pH 7.4) and correlate with Hansen solubility parameters .
- Hydrolytic stability : Accelerated stability testing at 40°C/75% RH for 4 weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
